molecular formula C21H27Cl3N2O2 B6482209 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride CAS No. 1215796-72-7

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride

Cat. No.: B6482209
CAS No.: 1215796-72-7
M. Wt: 445.8 g/mol
InChI Key: SNQJBGVIIFWUAI-UHFFFAOYSA-N
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Description

The compound 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride is a synthetic arylpiperazine derivative with a propan-2-ol backbone. Its structure features a piperazine ring substituted at the 4-position with a 5-chloro-2-methylphenyl group and a phenoxy moiety at the 3-position of the propanol chain, modified with 4-chloro-3-methyl substituents. The hydrochloride salt enhances solubility and stability for pharmacological applications.

Properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N2O2.ClH/c1-15-3-4-17(22)12-21(15)25-9-7-24(8-10-25)13-18(26)14-27-19-5-6-20(23)16(2)11-19;/h3-6,11-12,18,26H,7-10,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQJBGVIIFWUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC(=C(C=C3)Cl)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five structurally related arylpiperazine derivatives from the provided evidence. Key differences in substituents, salt forms, and molecular features are highlighted.

Table 1: Structural and Functional Comparison of Arylpiperazine Derivatives

Compound Name (Example) Substituent on Piperazine Phenoxy/Oxy Group Salt Form Molecular Features
Target Compound: 1-[4-(5-Cl-2-MePh)piperazin-1-yl]-3-(4-Cl-3-MePhO)propan-2-ol HCl 5-Cl-2-MePh 4-Cl-3-MePhO HCl (1:1) Dual chloro/methyl groups enhance lipophilicity and steric bulk.
1-(4-ClPhO)-3-[4-(4-MeOPh)-piperazinyl]propan-2-ol HCl () 4-MeOPh 4-ClPhO HCl (1:1) Methoxy group increases polarity; single chloro reduces steric hindrance.
1-[4-(Adamantan-1-yl)PhO]-3-(4-Me-piperazinyl)propan-2-ol diHCl () 4-Me 4-AdamantylPhO diHCl (1:2) Adamantyl group adds rigidity and hydrophobicity; may limit CNS penetration.
1-[4-(4-MeBz)-piperazinyl]-3-(2-NO₂PhO)propan-2-ol diHCl () 4-MeBz 2-NO₂PhO diHCl (1:2) Nitro group introduces strong electron-withdrawing effects; alters receptor affinity.
1-[4-(2-MePrOPh)-piperazinyl]-3-(4-Me-thiazol-5-yl-O)propan-2-ol HCl () 2-MePrOPh 4-Me-thiazol-5-yl-O HCl (1:1) Thiazole ring enhances π-π stacking potential; modifies metabolic stability.

Key Structural and Functional Insights:

Substituent Effects on Pharmacokinetics: The target compound’s 5-chloro-2-methylphenyl group (vs. The adamantyl group in introduces extreme hydrophobicity, which may prolong half-life but limit oral bioavailability.

The nitro group in creates a strong electron-deficient aromatic system, which could enhance interactions with receptors requiring electron-poor binding pockets.

Salt Form and Stability :

  • Hydrochloride salts (1:1 in the target compound and ) are common for improving solubility, whereas dihydrochloride salts ( ) may offer enhanced crystallinity for formulation.

Heterocyclic vs. Aromatic Moieties :

  • The thiazole ring in replaces the phenyl group seen in other compounds, introducing nitrogen-based hydrogen bonding and altering metabolic pathways (e.g., CYP450 interactions).

Research Implications and Limitations

The adamantyl and thiazole-containing analogs ( ) highlight the importance of substituent-driven design for targeting specific tissues or enzymes. Further studies should prioritize synthesizing the target compound and validating its activity against serotonin (5-HT₁ₐ/₂ₐ) or dopamine (D₂/D₃) receptors, given the known activity of arylpiperazine derivatives in these domains.

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